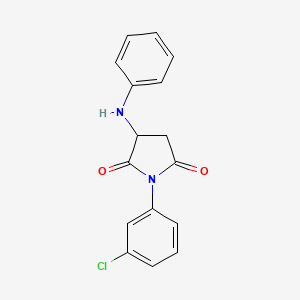
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant and antinociceptive properties . The structure of this compound consists of a pyrrolidine-2,5-dione core with an anilino group and a chlorophenyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with 3-chlorophenylsuccinic anhydride under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted anilino or chlorophenyl derivatives.
科学的研究の応用
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. The compound modulates the activity of these channels, leading to its anticonvulsant and antinociceptive effects . Additionally, it may interact with GABA A and TRPV1 receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
- 3-(2-chlorophenyl)-1-(2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl)pyrrolidine-2,5-dione
- 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Uniqueness
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrrolidine-2,5-dione derivatives. Its combination of anilino and chlorophenyl groups contributes to its unique pharmacological properties and potential therapeutic applications .
生物活性
3-Anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevance in therapeutic applications, particularly focusing on its antibacterial, antifungal, and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with pyrrolidine-2,5-dione. The process can be optimized to yield high purity and yield of the desired compound. Various methods have been reported in literature for the synthesis of similar pyrrolidine derivatives, often employing different substituents to enhance biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial properties. For instance:
- Inhibition of Mycobacterium tuberculosis : Compounds derived from pyrrolidine-2,5-dione have shown effectiveness against Mycobacterium tuberculosis by inhibiting the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid biosynthesis .
- Activity Spectrum : The compound has been tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of similar pyrrolidine derivatives has also been explored:
- Broad-spectrum Activity : Studies indicate that certain pyrrolidine compounds exhibit effective antifungal activity against pathogens such as Candida albicans, with varying degrees of efficacy depending on structural modifications .
Anticancer Activity
The antiproliferative effects of this compound have been assessed in various cancer cell lines:
- Effect on Cancer Cell Lines : Research has shown that derivatives of this compound can inhibit the proliferation of human liver cancer (HepG-2) and breast cancer (MCF-7) cells more effectively than doxorubicin, a common chemotherapy drug .
- Mechanism of Action : The cytotoxic effects are believed to stem from the compound's ability to induce apoptosis in cancer cells through various pathways .
Case Studies
特性
IUPAC Name |
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKWWSGLJRGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














